1-[(2-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide
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Overview
Description
1-[(2-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring, chlorophenyl groups, and a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced through nucleophilic substitution reactions using chlorobenzene derivatives.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[(2-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide: shares structural similarities with other chlorophenyl-containing compounds and pyrrolidine derivatives.
Dichlorobenzamide Derivatives: These compounds have similar chlorophenyl groups and carboxamide functionalities.
Uniqueness
- The unique combination of the pyrrolidine ring and chlorophenyl groups in this compound contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3N2O2/c19-12-7-13(20)9-14(8-12)22-18(25)16-5-6-17(24)23(16)10-11-3-1-2-4-15(11)21/h1-4,7-9,16H,5-6,10H2,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJNCCJWDKWYPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)NC2=CC(=CC(=C2)Cl)Cl)CC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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